molecular formula C9H14ClNO2 B2528560 Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride CAS No. 2344685-51-2

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride

Cat. No. B2528560
M. Wt: 203.67
InChI Key: UIXPZPOTBGHLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves the conversion of starting materials through various chemical reactions to achieve the desired product with specific functional groups. For instance, the synthesis of Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was achieved by converting N-acetylglycine with N,N-dimethylformamide and phosphorus oxychloride, followed by treatment with methanol and potassium carbonate . Similarly, the synthesis of Methyl (S)-3-amino-3-(3-pyridyl)propanoate was accomplished through the hydrogenation of an enantiomeric enamine with Pd(OH)2C, followed by the removal of the chiral auxiliary . These methods suggest that the synthesis of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride could also involve multiple steps, including activation of starting materials, introduction of amino groups, and protection and deprotection of functional groups.

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity and interaction with other molecules. X-ray crystallography is a common technique used to determine the orientation around double bonds, as seen in the analysis of Methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate . The molecular structure of Methyl 2-Hydroxyimino-3-phenyl-propionate was also determined using X-ray crystallography, revealing its crystallization in the monoclinic class and the presence of intermolecular hydrogen bonds . These analyses are essential for predicting the behavior of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride in various chemical reactions.

Chemical Reactions Analysis

The papers describe the use of synthesized compounds as versatile reagents in the preparation of various heterocyclic systems. For example, Methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was used to form different heterocyclic compounds depending on the reaction conditions and nucleophiles involved . Similarly, Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs were used to prepare polysubstituted heterocyclic systems . These findings suggest that Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride could also participate in reactions leading to the formation of heterocyclic structures, potentially serving as a building block in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The papers do not provide direct information on the properties of Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride, but they do discuss properties of similar compounds. For instance, the crystal structure analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate provides insights into its solid-state properties and potential intermolecular interactions . These properties are important for understanding the stability and suitability of a compound for various applications.

Scientific Research Applications

Lanthanide Complexes

  • Lanthanide complexes with nonadentate imino-phosphonate ligands derived from triazacyclononane show potential in structural chemistry and magnetic resonance studies. These complexes involve ligands similar in complexity to "Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride" and exhibit unique coordination geometries and diastereomeric stability, which could be explored for materials science and catalysis (Tei et al., 2004).

Antimicrobial and Anti-Inflammatory Activity

  • Heterocyclic compounds, particularly those involving cyclopentyl and similar structures, form the basis of pharmaceuticals with significant anti-inflammatory and antimicrobial properties. Such activities highlight the potential of structurally related compounds for drug development and therapeutic applications (Osarodion, 2020).

Biocatalysis

  • Biocatalysis research, particularly involving β-amino acids and their derivatives, underlines the relevance of compounds like "Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride" in producing enantiopure pharmaceutical intermediates. Such studies are foundational in the synthesis of therapeutically relevant molecules (Li et al., 2013).

Heterocyclic Chemistry

  • The synthesis and application of heterocyclic compounds, including those containing pyrazole, triazole, and quinoline derivatives, are pivotal in developing new antimicrobial agents. This research area, closely related to the functional groups present in "Methyl 3-(1-aminocyclopentyl)prop-2-ynoate hydrochloride," showcases the potential for creating novel therapeutic agents with broad-spectrum antimicrobial activity (Behbehani et al., 2011).

Corrosion Inhibition

  • Research into novel functionalized resins for the removal of toxic metals and organic dyes from water demonstrates the potential environmental applications of chemically related compounds. Such studies underscore the importance of structural diversity in addressing global challenges like water pollution (Ali et al., 2017).

Safety And Hazards

The safety information for “Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride” indicates that it has a GHS07 pictogram and the signal word is "Warning" . For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8(11)4-7-9(10)5-2-3-6-9;/h2-3,5-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXPZPOTBGHLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1(CCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(1-aminocyclopentyl)prop-2-ynoate;hydrochloride

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